molecular formula C16H27ClN2O2 B607389 Unii-91Y8WU9fuo CAS No. 1092977-06-4

Unii-91Y8WU9fuo

Cat. No. B607389
M. Wt: 314.85
InChI Key: DXNSJWVLSBMXNR-UHFFFAOYSA-N
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Patent
US09248116B2

Procedure details

A solution of 2-[2-(3-butoxyphenyl)-(tert-butoxycarbonyl)ethylamino]-N,N-dimethylacetamide (9.6 g, 25.3 mmol) in HCl/Et2O (127 ml) was stirred at room temperature for 16 h. The solvent was evaporated under reduced pressure, the residue was ground with a mixture of Et2O/iPr2O 50/50, filtered and washed with Et2O/iPr2O to obtain the title compound as white solid (1.71 g, yield 95%).
Name
2-[2-(3-butoxyphenyl)-(tert-butoxycarbonyl)ethylamino]-N,N-dimethylacetamide
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
127 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH:12](C(OC(C)(C)C)=O)[CH2:13][NH:14][CH2:15][C:16]([N:18]([CH3:20])[CH3:19])=[O:17])[CH:9]=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4].[ClH:28].CCOCC>>[ClH:28].[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH2:12][CH2:13][NH:14][CH2:15][C:16]([N:18]([CH3:20])[CH3:19])=[O:17])[CH:9]=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
2-[2-(3-butoxyphenyl)-(tert-butoxycarbonyl)ethylamino]-N,N-dimethylacetamide
Quantity
9.6 g
Type
reactant
Smiles
C(CCC)OC=1C=C(C=CC1)C(CNCC(=O)N(C)C)C(=O)OC(C)(C)C
Name
HCl Et2O
Quantity
127 mL
Type
reactant
Smiles
Cl.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was ground with a mixture of Et2O/iPr2O 50/50
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with Et2O/iPr2O

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCC)OC=1C=C(C=CC1)CCNCC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.